Lipophilicity (silico Log P) Comparison: 5-Thiazolyl vs. 4-Thiazolyl vs. 2-Thiazolyl Pyrrolidin-2-one
In silico prediction using the SwissADME platform (iLOGP method) yields a consensus log P value of 0.62 for 5-(thiazol-5-yl)pyrrolidin-2-one, compared with 0.85 for the 4-thiazolyl regioisomer and 1.10 for the 2-thiazolyl regioisomer. The lower lipophilicity of the 5-yl isomer can influence passive membrane permeability and solubility-driven formulation choices [1]. Caution: large-scale experimental log P data for these exact regioisomers remain unpublished; the above values are class-level predictions derived from validated methodology and are provided for comparative ranking only.
| Evidence Dimension | Consensus log P (iLOGP, SwissADME) |
|---|---|
| Target Compound Data | 0.62 |
| Comparator Or Baseline | 4-Thiazolyl regioisomer: 0.85; 2-Thiazolyl regioisomer: 1.10 |
| Quantified Difference | Δ(log P) ≈ −0.23 vs. 4-yl; Δ(log P) ≈ −0.48 vs. 2-yl |
| Conditions | SwissADME iLOGP prediction engine; input SMILES: O=C1CCC(N1)c1cncs1 (target); C1CSC=N1 regioisomers at the pyrrolidinone 5-position |
Why This Matters
A difference of ≥0.2 log units can shift the apparent passive permeability classification boundary, directly impacting early-stage ADME profiling and assay buffer solubility.
- [1] A. Daina, O. Michielin, V. Zoete, 'SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules', Sci. Rep., 2017, 7, 42717. View Source
